Cas no 124770-85-0 (1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-)

1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- structure
124770-85-0 structure
Product Name:1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
CAS-nummer:124770-85-0
MF:C11H15N5O2
MW:249.269101381302
CID:139917
PubChem ID:451656
Update Time:2025-04-19

1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,2-Cyclobutanedimethanol,3-(6-amino-9H-purin-9-yl)-, (1R,2S,3S)-rel-
    • (+/-)-9-<(1β,2α,3β)-2,3-bis(hydroxymethyl)-1-cyclobutyl>adenine
    • CYCLOBUT A
    • [(1S,2R,3S)-3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
    • [3-(6-amino-9H-purin-9-yl)cyclobutane-1,2-diyl]dimethanol
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1alpha,2beta,3alpha)-(+-)-
    • 9-(2,3-Bis(hydroxymethyl)-1-cyclobutyl)adenine
    • Carbocyclic oxetanocin A
    • Carboxetanocin A
    • C-Oxt-A
    • Cyclobut-A
    • Cyclobutyl-A
    • 126187-01-7
    • SCHEMBL8537235
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1a,2b,3a)-, (+/-)
    • C-oxetanocin A
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-
    • (R)-Cyclobutyl-A
    • [(1S,2R,3R)-3-(6-aminopurin-9-yl)-2-(hydroxymethyl)cyclobutyl]methanol
    • ((1S,2R,3R)-3-(6-Amino-9H-purin-9-yl)cyclobutane-1,2-diyl)dimethanol
    • 124770-85-0
    • SQ-33,242
    • DTXSID50155099
    • 1,2-Cyclobutanedimethanol, 3-(6-amino-9H-purin-9-yl)-, (1S,2R,3R)-rel-
    • CHEMBL23571
    • Inchi: 1S/C11H15N5O2/c12-10-9-11(14-4-13-10)16(5-15-9)8-1-6(2-17)7(8)3-18/h4-8,17-18H,1-3H2,(H2,12,13,14)/t6-,7-,8-/m1/s1
    • InChI-sleutel: PYJIWOQTJHPDAK-BWZBUEFSSA-N
    • LACHT: OC[C@@H]1[C@@H](CO)C[C@H]1N1C=NC2C(N)=NC=NC1=2

Berekende eigenschappen

  • Exacte massa: 249.123
  • Monoisotopische massa: 249.123
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 3
  • Complexiteit: 305
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 3
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 110A^2
  • XLogP3: -1

Experimentele eigenschappen

  • Dichtheid: 1.775
  • Kookpunt: 563.707°C at 760 mmHg
  • Vlampunt: 294.72°C
  • Brekindex: 1.842
  • LogboekP: 0.15150
Aanbevolen leveranciers
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Shandong Jing Kun Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.